4-Amino-5-hydroxy-2-methylbenzonitrile
Description
4-Amino-5-hydroxy-2-methylbenzonitrile is a benzonitrile derivative characterized by amino (–NH₂), hydroxyl (–OH), and methyl (–CH₃) substituents at positions 4, 5, and 2, respectively, on the aromatic ring.
Properties
Molecular Formula |
C8H8N2O |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
4-amino-5-hydroxy-2-methylbenzonitrile |
InChI |
InChI=1S/C8H8N2O/c1-5-2-7(10)8(11)3-6(5)4-9/h2-3,11H,10H2,1H3 |
InChI Key |
FBTCXZVTFXLMJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C#N)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares substituent positions and molecular properties of 4-Amino-5-hydroxy-2-methylbenzonitrile with key analogs:
Physicochemical and Reactivity Trends
- Electron-Withdrawing vs. Electron-Donating Groups: The hydroxyl (–OH) and amino (–NH₂) groups in the target compound are electron-donating, enhancing aromatic ring reactivity toward electrophilic substitution. In contrast, chloro (–Cl) and fluoro (–F) substituents (e.g., in ) are electron-withdrawing, reducing reactivity but increasing stability .
- Hydrogen Bonding and Solubility: – The –OH and –NH₂ groups in the target compound improve aqueous solubility relative to non-polar analogs like 4-Amino-3-methylbenzonitrile . However, fluorinated analogs (e.g., ) may exhibit lower solubility due to increased hydrophobicity.
Research Implications and Limitations
- Bioactivity : Fluorinated analogs (e.g., ) show promise in drug discovery, but the target compound’s –OH group may enhance binding to biological targets like enzymes or receptors.
- Data Gaps: Direct experimental data (e.g., melting point, IR/NMR spectra) for this compound are absent in the evidence, necessitating extrapolation from structural analogs.
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